2-Chloro-5-ethoxypyrazine CAS number and structure
2-Chloro-5-ethoxypyrazine CAS number and structure
This technical monograph details the chemical identity, synthesis, and medicinal utility of 2-Chloro-5-ethoxypyrazine , a versatile heterocyclic building block.[1]
A Pivotal Scaffold for Heterocyclic Functionalization in Drug Discovery[1]
Executive Summary
In the landscape of modern medicinal chemistry, 2-Chloro-5-ethoxypyrazine serves as a high-value "privileged scaffold."[1] Its utility stems from the pyrazine ring’s ability to mimic peptide bonds and modulate physicochemical properties such as lipophilicity (logP) and metabolic stability. This compound is particularly critical as an intermediate in the synthesis of P2X3 receptor antagonists (for chronic cough) and various kinase inhibitors , where the C2-chlorine atom acts as a reactive "handle" for cross-coupling, while the C5-ethoxy group provides necessary hydrophobic interactions within protein binding pockets.[1]
Chemical Identity & Physiochemical Profile[1][4]
The compound is a low-melting solid/oil, necessitating precise temperature control during handling to prevent liquefaction in ambient laboratory conditions.[1]
| Property | Specification |
| CAS Number | 136309-11-0 |
| IUPAC Name | 2-Chloro-5-ethoxypyrazine |
| Molecular Weight | 158.59 g/mol |
| SMILES | CCOc1cnc(Cl)cn1 |
| Appearance | Off-white to pale yellow solid (low melting) |
| Melting Point | 30 – 40 °C |
| Boiling Point | ~180–190 °C (Predicted @ 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
| Storage | 2–8 °C (Inert atmosphere recommended) |
Synthetic Routes & Process Chemistry
The synthesis of 2-Chloro-5-ethoxypyrazine is a classic example of Nucleophilic Aromatic Substitution (SₙAr) .[1] The process relies on the inherent electron-deficiency of the pyrazine ring, which activates the halogen substituents toward nucleophilic attack.[1]
Primary Synthesis Protocol (SₙAr)
Starting Material: 2,5-Dichloropyrazine (CAS 19745-07-4).[1] Reagent: Sodium Ethoxide (NaOEt) or Ethanol/NaH.
Step-by-Step Methodology:
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Activation: Dissolve 2,5-dichloropyrazine (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.
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Nucleophile Generation: In a separate vessel, prepare sodium ethoxide (1.05 eq) by dissolving sodium metal in anhydrous ethanol (or use commercial 21 wt% solution).
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Expert Insight: Using a slight excess (1.05 eq) ensures complete conversion, but avoiding large excesses prevents the formation of the 2,5-diethoxy byproduct.[1]
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Addition: Cool the pyrazine solution to 0–5 °C. Add the ethoxide solution dropwise over 30 minutes.
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Causality: Low temperature controls the reaction rate, favoring mono-substitution over di-substitution due to the deactivation of the ring after the first ethoxy group (an electron-donating group) is added.[1]
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Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.
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Validation: Monitor via TLC (Hexane:EtOAc 9:1) or LCMS. The starting material (2,5-dichloro) should disappear, and the mono-ethoxy product (MW 158.[1]6) should appear.
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Workup: Quench with water, extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
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Purification: Silica gel chromatography (Gradient: 0→10% EtOAc in Hexanes).
Reaction Pathway Visualization
The following diagram illustrates the synthesis and the critical branching point where process control prevents over-reaction.
Figure 1: SₙAr pathway showing the critical control point to avoid di-substitution.
Reactivity & Functionalization Profile
Once synthesized, 2-Chloro-5-ethoxypyrazine becomes a "linchpin" intermediate.[1] The remaining chlorine atom at the C2 position is highly reactive toward transition-metal catalyzed cross-couplings, allowing for the construction of complex pharmaceutical libraries.[1]
Divergent Synthesis Capabilities
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems (common in kinase inhibitors).[1]
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds (common in GPCR ligands).[1]
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SₙAr Displacement: Reaction with strong nucleophiles (thiols, alkoxides) if harsh conditions are applied.
Figure 2: Functionalization logic for library generation using the C2-chlorine handle.[1]
Therapeutic Applications & Case Studies
P2X3 Receptor Antagonists
The pyrazine core is frequently employed in the development of P2X3 antagonists for the treatment of refractory chronic cough and neuropathic pain . The 5-ethoxy group provides steric bulk and lipophilicity, often occupying hydrophobic pockets in the receptor to improve potency and selectivity over P2X2/3 subtypes.[1]
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Mechanism:[1] The ethoxy-pyrazine moiety often replaces a pyridine or benzene ring to lower HERG liability and improve solubility.[1]
Scaffold Hopping in Kinase Inhibitors
In oncology, researchers often replace a 2-chloropyridine intermediate with 2-chloro-5-ethoxypyrazine.[1]
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Benefit: The additional nitrogen in the pyrazine ring reduces the basicity of the system (compared to pyridine), which can improve oral bioavailability and blood-brain barrier (BBB) penetration.[1]
Safety & Handling Protocols
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Storage: Due to its low melting point (30–40 °C), this compound should be stored in a refrigerator (2–8 °C). In tropical climates or hot labs, it may appear as a supercooled liquid.
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Self-Validating Safety Check: Before use, visually inspect the container. If liquid, ensure no polymerization has occurred (check clarity). If solid, ensure it is free-flowing and not fused, which could indicate improper temperature storage.[1]
References
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Chemical Identity & Properties
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Safety Data & Handling
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Synthetic Methodology (Analogous Protocols)
- Source: BenchChem Application Notes.
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[1]
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Medicinal Chemistry Context
- Source: National Institutes of Health (NIH) PubChem. "Pyrazine Scaffolds in Drug Discovery."
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[1]
